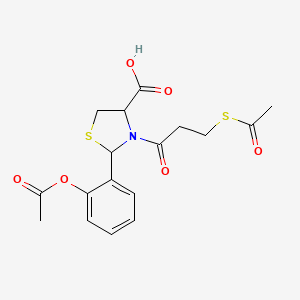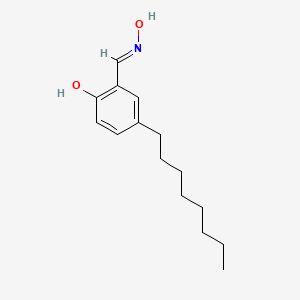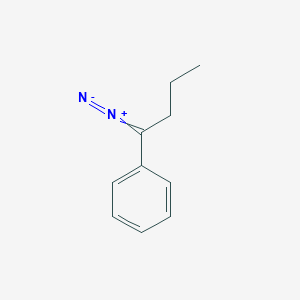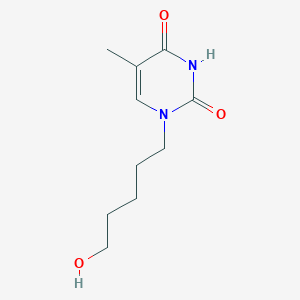
4-Cyano-3,5-dimethylphenyl methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-3,5-dimethylphenyl methylcarbamate is an organic compound belonging to the class of phenyl methylcarbamates. These compounds are characterized by a methylcarbamic acid esterified with a phenyl group. This compound is known for its applications in various fields, including agriculture and scientific research.
Preparation Methods
The synthesis of 4-Cyano-3,5-dimethylphenyl methylcarbamate typically involves the reaction of 4-cyano-3,5-dimethylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
4-Cyano-3,5-dimethylphenyl methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
4-Cyano-3,5-dimethylphenyl methylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pesticides and other agricultural chemicals.
Mechanism of Action
The mechanism of action of 4-Cyano-3,5-dimethylphenyl methylcarbamate involves the inhibition of cholinesterase enzymes. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve signal transmission. The compound forms a carbamoylated complex with the active site of the enzyme, preventing the breakdown of acetylcholine.
Comparison with Similar Compounds
Similar compounds to 4-Cyano-3,5-dimethylphenyl methylcarbamate include other phenyl methylcarbamates such as:
- 3,5-Dimethylphenyl methylcarbamate
- 4-Bromo-3,5-dimethylphenyl N-methylcarbamate These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
75912-11-7 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(4-cyano-3,5-dimethylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C11H12N2O2/c1-7-4-9(15-11(14)13-3)5-8(2)10(7)6-12/h4-5H,1-3H3,(H,13,14) |
InChI Key |
LQTJTFKKMGPSQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C#N)C)OC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl butanoate](/img/structure/B14446741.png)
![Methyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14446744.png)

![(1R)-7,7-Dimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B14446750.png)
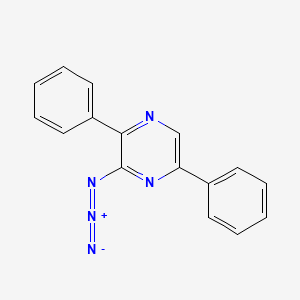
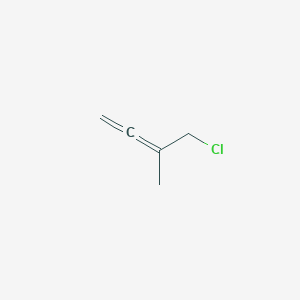


![3-{[(5-Nitrofuran-2-yl)methyl]amino}phenol](/img/structure/B14446772.png)
